3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is a compound that features a thiophene ring substituted with a 3,4,5-trimethoxyphenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and thiophene.
Reaction Conditions: A common method involves the use of a Wittig reaction to form the ethenyl linkage between the thiophene and the 3,4,5-trimethoxyphenyl group. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide and a phosphonium ylide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-[2-(3,4,5-Trimethoxyphenyl)ethyl]thiophene.
Substitution: Formation of brominated thiophene derivatives.
Scientific Research Applications
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 2-(3,4,5-Trimethoxyphenyl)ethylamine
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is unique due to the presence of both a thiophene ring and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
155827-35-3 |
---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16O3S/c1-16-13-8-12(5-4-11-6-7-19-10-11)9-14(17-2)15(13)18-3/h4-10H,1-3H3 |
InChI Key |
YPPXIXDROOBVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.